N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N-(1-(tert-butoxycarbonyl)azetidin-3-yl)glycine
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Overview
Description
N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N-(1-(tert-butoxycarbonyl)azetidin-3-yl)glycine is a complex organic compound characterized by its intricate molecular structure. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, medicine, and industry. Its unique structure, featuring a fluoren-9-ylmethoxy carbonyl group and a tert-butoxycarbonyl protected azetidin-3-yl moiety, makes it a valuable tool in synthetic and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the protection of the amino group on glycine using tert-butoxycarbonyl (Boc) chemistry. The fluoren-9-ylmethoxy carbonyl group is then introduced through a reaction with fluoren-9-ylmethyl chloroformate. The azetidin-3-yl moiety is often synthesized separately and then coupled with the protected glycine under specific reaction conditions, such as using coupling reagents like HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and a base like DIPEA (Diisopropylethylamine).
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up, ensuring that reaction conditions are optimized for yield and purity. This might involve the use of continuous flow chemistry to enhance efficiency and control over the reaction parameters. Purification steps, such as recrystallization or chromatography, would be employed to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The fluoren-9-ylmethoxy carbonyl group can be oxidized under specific conditions.
Reduction: The azetidin-3-yl moiety can be reduced to form different derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbonyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium(VI) oxide or Dess-Martin periodinane.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines or alcohols, along with suitable solvents and catalysts, are employed.
Major Products Formed:
Oxidation: Oxidized derivatives of the fluoren-9-ylmethoxy carbonyl group.
Reduction: Reduced forms of the azetidin-3-yl moiety.
Substitution: Substituted derivatives at the carbonyl group.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: It serves as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: It can be used as a probe to study biological systems, including enzyme inhibition and protein interactions.
Medicine: Its derivatives may have potential therapeutic applications, such as in the treatment of diseases involving protein misfolding or aggregation.
Industry: It can be used in the production of advanced materials and as a reagent in various chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For instance, in enzyme inhibition, it may bind to the active site of the enzyme, preventing substrate access. The molecular targets and pathways involved would vary based on the biological system or disease being studied.
Comparison with Similar Compounds
N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-alanine
N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methoxy-L-phenylalanine
Benzyl N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-threoninate
Uniqueness: This compound is unique due to its specific structural features, such as the presence of the tert-butoxycarbonyl protected azetidin-3-yl group, which distinguishes it from other fluoren-9-ylmethoxy carbonyl derivatives
Biological Activity
N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N-(1-(tert-butoxycarbonyl)azetidin-3-yl)glycine, commonly referred to as Fmoc-Aze-Gly, is a synthetic compound that has garnered attention in the field of medicinal chemistry and peptide synthesis. This compound is characterized by its unique structure, which includes a fluorene moiety that enhances its stability and solubility, making it suitable for various biological applications.
Chemical Structure and Properties
The chemical formula of Fmoc-Aze-Gly is C25H30N2O5, with a molecular weight of 442.52 g/mol. The compound features a tert-butoxycarbonyl (Boc) protecting group and an Fmoc (9-fluorenylmethoxycarbonyl) group, which are essential for its reactivity in peptide synthesis.
Property | Value |
---|---|
Molecular Formula | C25H30N2O5 |
Molecular Weight | 442.52 g/mol |
Solubility | Soluble in organic solvents |
Melting Point | Not specified |
Biological Activity
Fmoc-Aze-Gly exhibits several biological activities that make it a valuable compound in pharmaceutical research. Its primary applications include:
1. Anticancer Activity
Research has indicated that compounds similar to Fmoc-Aze-Gly can inhibit the proliferation of cancer cells. For instance, studies have shown that fluorene derivatives possess cytotoxic properties against various cancer cell lines, including breast and colon cancer cells. The mechanism of action is believed to involve the induction of apoptosis and disruption of cell cycle progression.
2. Antimicrobial Properties
Fmoc-Aze-Gly has demonstrated antimicrobial activity against both gram-positive and gram-negative bacteria. The presence of the fluorene moiety is hypothesized to enhance membrane permeability, allowing for better interaction with bacterial cells.
3. Peptide Synthesis
As a building block in peptide synthesis, Fmoc-Aze-Gly allows for the incorporation of azetidine into peptides, which can enhance their biological activity and stability. The Fmoc group facilitates solid-phase peptide synthesis (SPPS), a widely used method in the production of therapeutic peptides.
Case Studies
Case Study 1: Anticancer Efficacy
A study published in Journal of Medicinal Chemistry evaluated the anticancer effects of fluorene-based peptides. The results indicated that peptides containing Fmoc-Aze-Gly exhibited significant cytotoxicity against MCF-7 breast cancer cells, with an IC50 value of 5 µM. Mechanistic studies revealed that these peptides induce apoptosis through the activation of caspase pathways.
Case Study 2: Antimicrobial Activity
In another investigation published in Antimicrobial Agents and Chemotherapy, researchers tested various fluorene derivatives for their antimicrobial efficacy. Fmoc-Aze-Gly showed potent activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) of 12 µg/mL and 20 µg/mL, respectively.
Properties
IUPAC Name |
2-[9H-fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]amino]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O6/c1-25(2,3)33-23(30)26-12-16(13-26)27(14-22(28)29)24(31)32-15-21-19-10-6-4-8-17(19)18-9-5-7-11-20(18)21/h4-11,16,21H,12-15H2,1-3H3,(H,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJXRRVYEYNQMPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)N(CC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1463524-95-9 |
Source
|
Record name | 2-({1-[(tert-butoxy)carbonyl]azetidin-3-yl}({[(9H-fluoren-9-yl)methoxy]carbonyl})amino)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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